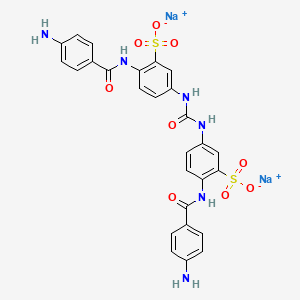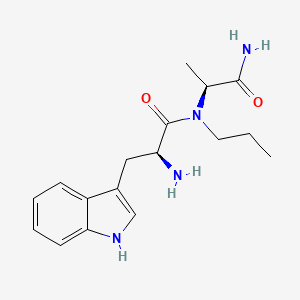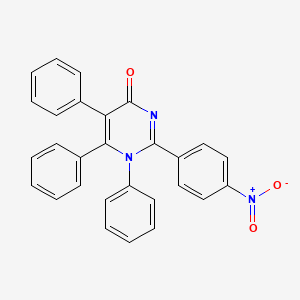
8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate is a complex organic compound that belongs to the quinoline family
Méthodes De Préparation
The synthesis of 8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate involves several steps. The primary synthetic route includes the methylation of 8-hydroxyquinoline followed by the formation of the quinolinium salt. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds.
Applications De Recherche Scientifique
8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits antimicrobial, anticancer, and antifungal properties, making it valuable in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including drug development for diseases such as cancer and Alzheimer’s disease.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate involves its interaction with molecular targets and pathways. The compound can chelate metal ions, disrupting metal homeostasis in cells. This chelation ability is crucial for its antimicrobial and anticancer activities. Additionally, the compound can interfere with cellular processes by binding to specific proteins and enzymes, leading to the inhibition of their functions.
Comparaison Avec Des Composés Similaires
8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate can be compared with other similar compounds such as:
8-Hydroxyquinoline: A parent compound with similar biological activities but lacking the methyl and carbamate groups.
Quinoline derivatives: Compounds with structural similarities that exhibit diverse biological activities.
Methylquinolinium salts: Similar compounds with variations in the substituent groups, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Propriétés
| 71350-04-4 | |
Formule moléculaire |
C13H16N2O6S |
Poids moléculaire |
328.34 g/mol |
Nom IUPAC |
(1-methylquinolin-1-ium-8-yl) N-methylcarbamate;methyl sulfate |
InChI |
InChI=1S/C12H12N2O2.CH4O4S/c1-13-12(15)16-10-7-3-5-9-6-4-8-14(2)11(9)10;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
MVIIDVWGTPFHJE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)

